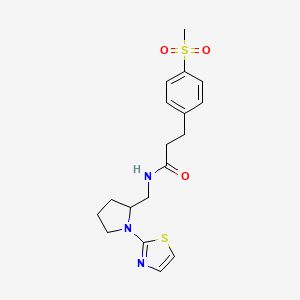
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is an intriguing compound with a unique structure that features a combination of aromatic, sulfonyl, thiazolyl, and pyrrolidinyl moieties. Its diverse functional groups confer interesting chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can involve multiple steps. Typically, this begins with the preparation of the 4-(methylsulfonyl)phenyl derivative, which may be synthesized via sulfonylation reactions. Subsequent steps include the coupling of this derivative with the appropriate thiazolyl and pyrrolidinyl intermediates under specific conditions, such as using a base and solvent that support the nucleophilic substitution. Industrial Production Methods: In an industrial setting, the synthesis of such a compound would be scaled up with attention to optimizing yield and purity. This could involve the use of automated reactors and continuous flow systems to manage reactions more efficiently, coupled with advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can undergo several types of reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions: For oxidation, common reagents might include hydrogen peroxide or other peroxy compounds under acidic conditions. Reduction reactions could utilize reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles appropriate to the specific sites within the molecule, under various conditions such as acidic or basic environments. Major Products Formed: The major products formed would depend on the nature of the chemical reaction, but could include derivatives where the sulfonyl or thiazolyl groups are modified or where substitution occurs at the pyrrolidinyl moiety.
Scientific Research Applications
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide has diverse applications in scientific research: Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules. Biology: Its functional groups might interact with biological macromolecules, enabling studies of protein-ligand interactions or enzymatic processes. Medicine: Potentially a candidate for drug development due to its multifaceted chemical properties that allow for interaction with various biological targets. Industry: May be employed in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide exerts its effects can vary widely depending on its application. Generally, the compound's action involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolyl and pyrrolidinyl groups could enable binding to active sites on proteins, potentially altering their activity and modulating biological pathways.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide stands out due to its unique combination of functional groups: Similar Compounds: Other molecules containing sulfonyl or thiazolyl groups, such as sulfonamides or thiazole-based compounds, are often used in analogous research areas. the addition of the pyrrolidinyl moiety in this compound adds an extra layer of complexity and specificity in its interactions. Uniqueness: Its multi-functional nature allows it to participate in a broader range of chemical reactions and interact with diverse biological targets, making it particularly versatile.
There you have it—a thorough exploration of this compound!
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-26(23,24)16-7-4-14(5-8-16)6-9-17(22)20-13-15-3-2-11-21(15)18-19-10-12-25-18/h4-5,7-8,10,12,15H,2-3,6,9,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNILXLXCGFQOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
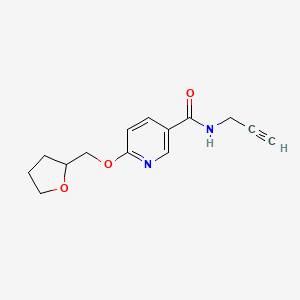
![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)

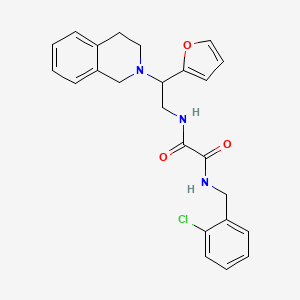
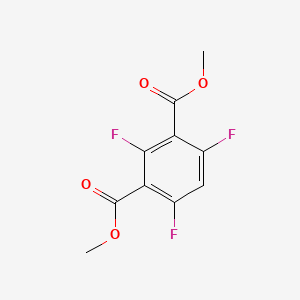

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)

![3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2531454.png)
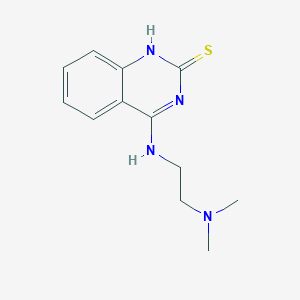
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide](/img/structure/B2531458.png)
![4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2531459.png)
![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)
